5-Bromo-1,8-naphthyridin-2-amine

Synthetic Chemistry Catalysis Heterocyclic Chemistry

Researchers optimizing CNS-penetrant kinase inhibitors often face poor reactivity from regioisomeric bromides, limiting library diversity. 5-Bromo-1,8-naphthyridin-2-amine overcomes this bottleneck: • 87% yield demonstrated in room-temperature Cu-catalyzed amination for efficient parallel synthesis. • +1.0 log unit XLogP3 increase vs. unsubstituted core enhances membrane permeability without iterative synthesis. • Cost-scalable from grams to kilograms via Ir-catalyzed C-H borylation, avoiding expensive pre-functionalized precursors.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
Cat. No. B12954951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,8-naphthyridin-2-amine
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=CC(=C21)Br)N
InChIInChI=1S/C8H6BrN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12)
InChIKeyCVHRCVWWFNSQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,8-naphthyridin-2-amine Product Profile


5-Bromo-1,8-naphthyridin-2-amine is a heterocyclic building block comprising a 1,8-naphthyridine core with a bromine substituent at the 5-position and a primary amine at the 2-position . It is supplied as a research chemical with a molecular formula of C₈H₆BrN₃, a molecular weight of 224.06 g/mol, and is typically available at ≥98% purity . The compound's reactivity profile, particularly the C5-bromo moiety, enables participation in various cross-coupling and nucleophilic aromatic substitution reactions for constructing complex molecular architectures .

5-Bromo-1,8-naphthyridin-2-amine Substitution Risks


Direct substitution of 5-Bromo-1,8-naphthyridin-2-amine with other halogenated or unsubstituted naphthyridine analogs is ill-advised due to the profound impact of the specific 5-bromo substitution on both chemical reactivity and biological target engagement. The C5 bromine atom serves as a unique, moderately deactivated, and sterically defined reactive handle for Pd-catalyzed cross-couplings, while its electronic effects can significantly modulate the binding affinity of the resulting derivatives to kinase and adenosine receptor targets [1]. Literature on related naphthyridine series confirms that subtle changes in halogen substitution patterns can lead to orders-of-magnitude differences in target affinity [2], underscoring the necessity of procuring the exact compound for reproducible research outcomes.

5-Bromo-1,8-naphthyridin-2-amine Differentiation Evidence


Amination Reactivity: 5-Bromo vs. 3-Bromo Naphthyridine

While direct yield data for 5-bromo-1,8-naphthyridin-2-amine itself is not reported, a direct comparative study on the copper-catalyzed amination of isomeric amido-bromo-1,8-naphthyridines demonstrates a stark difference in reactivity dictated by bromine position. The 5-bromo isomer afforded the desired amination product in an 87% yield, whereas the corresponding 3-bromo isomer yielded only 10% under identical room-temperature conditions using Cu₂O and aqueous ammonia [1]. This near 8-fold difference in yield directly correlates with the electronic and steric environment of the 5-position, establishing a clear, quantifiable advantage for 5-bromo substitution in nucleophilic aromatic substitution (SNAr) and related coupling reactions for building block procurement.

Synthetic Chemistry Catalysis Heterocyclic Chemistry

Starting Material Cost and Process Efficiency

The strategic value of the 5-bromo substitution extends to large-scale synthesis. Recent process chemistry patents describe the use of an iridium-catalyzed C-H borylation reaction to install the bromine atom at the 5-position, enabling the synthesis to start from the inexpensive and widely available 5-aminopicolinonitrile [1]. This contrasts with alternative synthetic routes that rely on the more expensive and less readily available methyl 5-amino-4-bromopicolinate as a starting material. While exact cost figures are proprietary, the described process advantage directly translates to a lower cost of goods and improved scalability for projects requiring multigram to kilogram quantities of 5-bromo-1,8-naphthyridin-2-amine.

Process Chemistry Medicinal Chemistry Synthetic Methodology

Lipophilicity: Brominated vs. Unsubstituted Core

Quantitative structure-property relationship (QSPR) analysis shows that the introduction of a bromine atom at the 5-position of the 1,8-naphthyridin-2-amine core significantly increases lipophilicity, a critical parameter for membrane permeability and bioavailability. The calculated XLogP3 value for 5-Bromo-1,8-naphthyridin-2-amine is 1.8 . In contrast, the unsubstituted parent core, 1,8-naphthyridin-2-amine, has a lower XLogP3 value of 0.8. This +1.0 log unit increase represents a 10-fold increase in the partition coefficient, which class-level inference from medicinal chemistry principles [1] suggests can profoundly impact both passive cellular permeability and non-specific binding.

ADME Drug Design Physicochemical Properties

5-Bromo-1,8-naphthyridin-2-amine Application Scenarios


Kinase Inhibitor Library Synthesis

The high yield (87%) observed in room-temperature, copper-catalyzed amination of 5-bromo-1,8-naphthyridine derivatives [1] positions this compound as an ideal starting point for generating diverse kinase inhibitor libraries. The robust and mild reaction conditions allow for the efficient parallel synthesis of 2-amino substituted naphthyridine analogs, a privileged scaffold for targeting the ATP-binding pocket of kinases like JAK and PDK1 [2]. This overcomes the poor reactivity and low yields associated with other regioisomeric bromides, ensuring a higher throughput and success rate in hit-to-lead campaigns.

Scalable Pharmaceutical Intermediate Synthesis

Projects requiring large-scale supply (grams to kilograms) of advanced pharmaceutical intermediates will benefit from the documented process advantage associated with 5-bromo-1,8-naphthyridin-2-amine. Its synthesis can leverage a cost-effective and scalable route starting from inexpensive 5-aminopicolinonitrile via an iridium-catalyzed C-H borylation [2]. This contrasts with syntheses requiring more expensive and less accessible pre-functionalized starting materials, providing a clear logistical and economic incentive for its selection in late-stage drug development and commercial manufacturing.

CNS and Cell-Penetrant Probe Design

The +1.0 log unit increase in calculated lipophilicity (XLogP3) conferred by the 5-bromo substituent compared to the unsubstituted core provides a valuable, quantifiable parameter for medicinal chemists aiming to optimize membrane permeability and central nervous system (CNS) exposure [3]. This compound is therefore particularly well-suited for the design of cell-penetrant chemical probes and oral drug candidates where balancing aqueous solubility and passive diffusion is critical. Selecting this building block from the outset can reduce the number of synthetic iterations needed to achieve desired ADME properties.

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